molecular formula C19H21N3O5S B14986822 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzenesulfonamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzenesulfonamide

Cat. No.: B14986822
M. Wt: 403.5 g/mol
InChI Key: IWOHVTFUBZVHJG-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzenesulfonamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzenesulfonamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, the reaction of 3,4-dimethoxybenzohydrazide with ethyl chloroformate can yield the corresponding 1,2,4-oxadiazole derivative.

    Introduction of the benzenesulfonamide group: The oxadiazole derivative can then be reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

    Alkylation: Finally, the compound can be alkylated using ethyl iodide in the presence of a base to introduce the N-ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It exhibits potential biological activities, including antibacterial, antifungal, and antiviral properties, making it a candidate for drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, resulting in anticancer effects. The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups.

    Mescaline: A naturally occurring psychedelic compound with a similar structure to 3,4-dimethoxyphenethylamine.

    1,3,4-Oxadiazole derivatives: A class of compounds with a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, exhibiting various biological activities.

Uniqueness

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 1,2,4-oxadiazole ring and the benzenesulfonamide group contribute to its potential as a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethylbenzenesulfonamide

InChI

InChI=1S/C19H21N3O5S/c1-4-22(28(23,24)15-8-6-5-7-9-15)13-18-20-19(21-27-18)14-10-11-16(25-2)17(12-14)26-3/h5-12H,4,13H2,1-3H3

InChI Key

IWOHVTFUBZVHJG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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